XLogP3 Lipophilicity Advantage of +1.1 Over the N1-Unsubstituted Analog
The target compound exhibits a computed XLogP3-AA of 2.2, compared to 1.1 for 7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 1934469-99-4), which lacks both the N1-isobutyl and C6-methyl substituents [1]. The +1.1 log unit increase (100% increase on the log scale) is driven by the combined effect of N1-alkylation and C6-methylation. For context, the des-methyl analog 7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole (CAS 2092712-91-7) has an XLogP3 of 1.8, confirming that the 6-methyl group alone contributes approximately +0.4 log units [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | 7-(Chloromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 1934469-99-4): XLogP3-AA = 1.1; 7-(Chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole (CAS 2092712-91-7): XLogP3-AA = 1.8 |
| Quantified Difference | +1.1 log units vs. CAS 1934469-99-4; +0.4 log units vs. CAS 2092712-91-7 |
| Conditions | PubChem XLogP3-AA algorithm, version 3.0; computed from molecular structure |
Why This Matters
An XLogP3 in the 2–3 range is associated with optimal passive membrane permeability and oral absorption (Lipinski's Rule of Five), whereas XLogP3 = 1.1 may limit membrane partitioning; this difference directly influences the selection of a starting scaffold for cell-based assay campaigns.
- [1] PubChem Compound Summary for CID 121215194 (target) and CID 121215111 (comparator). XLogP3-AA values: 2.2 and 1.1 respectively. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2092717-25-2; https://pubchem.ncbi.nlm.nih.gov/compound/1934469-99-4 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary for CID 121215117, 7-(Chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole (CAS 2092712-91-7). XLogP3-AA = 1.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2092712-91-7 (accessed 2026-04-28). View Source
